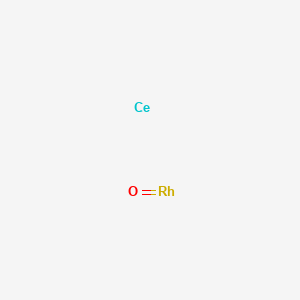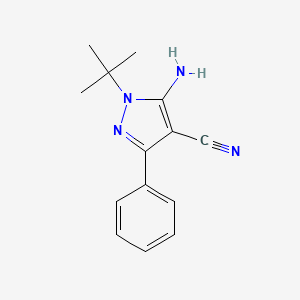
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a tert-butyl group, and a phenyl group
準備方法
The synthesis of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The amino group, tert-butyl group, and phenyl group are introduced through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the tert-butyl group can be added using tert-butyl halides under basic conditions.
Final Cyclization and Purification: The final step involves cyclization to form the desired pyrazole-4-carbonitrile structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反応の分析
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents include halides, acids, and bases.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits biological activities that make it a candidate for developing new therapeutic agents.
Material Science: Its unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
作用機序
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carbonitrile, 5-amino-3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-: This compound has a similar structure but with a chlorophenyl group instead of a phenyl group, which may alter its chemical properties and biological activity.
1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-(4-fluorophenyl)-: The presence of a fluorophenyl group introduces different electronic effects, potentially affecting its reactivity and interactions with biological targets.
The uniqueness of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
180903-09-7 |
|---|---|
分子式 |
C14H16N4 |
分子量 |
240.30 g/mol |
IUPAC名 |
5-amino-1-tert-butyl-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-14(2,3)18-13(16)11(9-15)12(17-18)10-7-5-4-6-8-10/h4-8H,16H2,1-3H3 |
InChIキー |
GKWLZKXCCKYMKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=CC=C2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
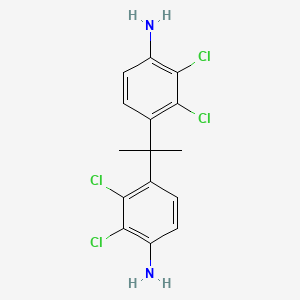




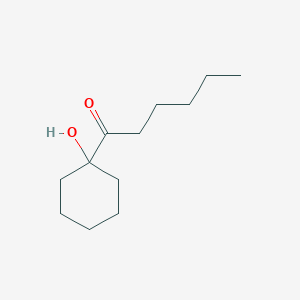
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

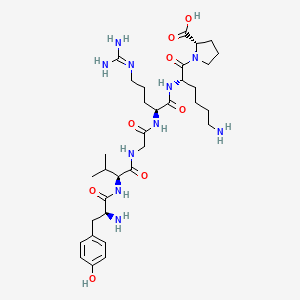
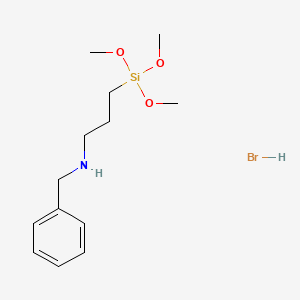
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
